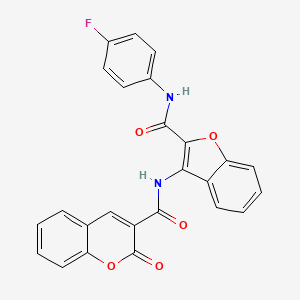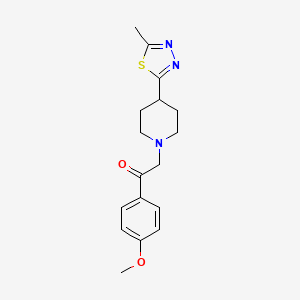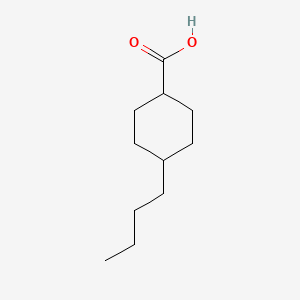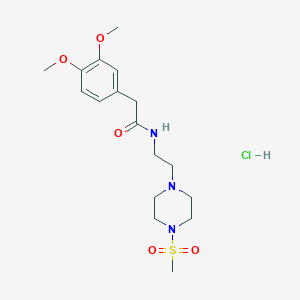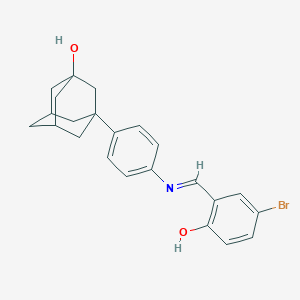
(1s,3r,5R,7S)-3-(4-((E)-(5-bromo-2-hydroxybenzylidene)amino)phenyl)adamantan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (1s,3r,5R,7S)-3-(4-((E)-(5-bromo-2-hydroxybenzylidene)amino)phenyl)adamantan-1-ol is a complex organic molecule featuring an adamantane core, a brominated hydroxybenzylidene group, and an amino linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1s,3r,5R,7S)-3-(4-((E)-(5-bromo-2-hydroxybenzylidene)amino)phenyl)adamantan-1-ol typically involves multiple steps:
Formation of the Adamantane Core: The adamantane core can be synthesized through the hydrogenation of dicyclopentadiene, followed by a series of functional group transformations to introduce the hydroxyl group at the desired position.
Bromination of Hydroxybenzaldehyde: 5-bromo-2-hydroxybenzaldehyde is prepared by brominating 2-hydroxybenzaldehyde using bromine in an appropriate solvent such as acetic acid.
Schiff Base Formation: The key step involves the condensation of 5-bromo-2-hydroxybenzaldehyde with 4-aminophenyladamantanol under acidic conditions to form the Schiff base (imine) linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations would include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group in the adamantane core can undergo oxidation to form a ketone.
Reduction: The imine linkage can be reduced to form an amine.
Substitution: The bromine atom on the benzylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.
Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or NaBH₄ (Sodium borohydride).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like NaOH (Sodium hydroxide).
Major Products
Oxidation: Formation of adamantanone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted benzylidene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
Biologically, the compound’s structure suggests potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological macromolecules could be leveraged in drug discovery and development.
Medicine
In medicine, the compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Research into its mechanism of action and therapeutic potential is ongoing.
Industry
Industrially, the compound could be used in the development of advanced materials, such as polymers with specific properties or as a precursor for the synthesis of other valuable chemicals.
Wirkmechanismus
The mechanism by which (1s,3r,5R,7S)-3-(4-((E)-(5-bromo-2-hydroxybenzylidene)amino)phenyl)adamantan-1-ol exerts its effects likely involves interaction with specific molecular targets such as enzymes or receptors. The brominated hydroxybenzylidene group may facilitate binding to active sites, while the adamantane core provides structural stability and enhances bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adamantane derivatives: Compounds like amantadine and rimantadine, which are used as antiviral agents.
Schiff bases: Similar Schiff base compounds that exhibit a range of biological activities.
Brominated phenols: Compounds like bromophenol blue, used as pH indicators and in various chemical applications.
Uniqueness
What sets (1s,3r,5R,7S)-3-(4-((E)-(5-bromo-2-hydroxybenzylidene)amino)phenyl)adamantan-1-ol apart is its combination of an adamantane core with a brominated hydroxybenzylidene group, providing a unique structural framework that may confer distinct biological and chemical properties.
This detailed overview highlights the significance of this compound in various fields, emphasizing its potential applications and unique characteristics
Eigenschaften
IUPAC Name |
3-[4-[(5-bromo-2-hydroxyphenyl)methylideneamino]phenyl]adamantan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24BrNO2/c24-19-3-6-21(26)17(8-19)13-25-20-4-1-18(2-5-20)22-9-15-7-16(10-22)12-23(27,11-15)14-22/h1-6,8,13,15-16,26-27H,7,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBIBFMWLDMRFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)O)C4=CC=C(C=C4)N=CC5=C(C=CC(=C5)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B3019016.png)
![4-tert-butyl-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B3019017.png)
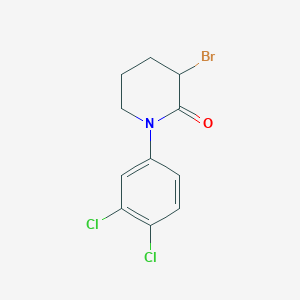
![N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B3019020.png)
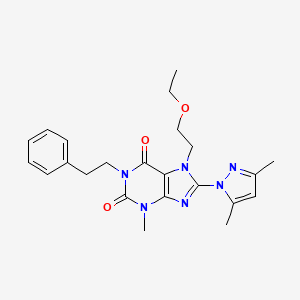
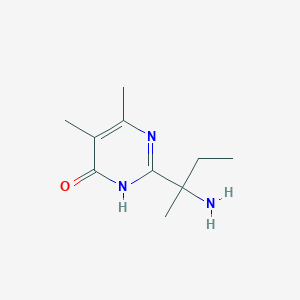
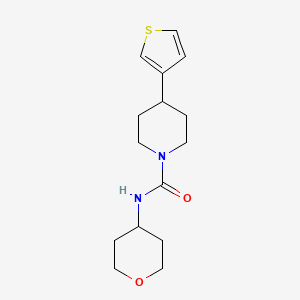
![N-(3-fluoro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B3019030.png)
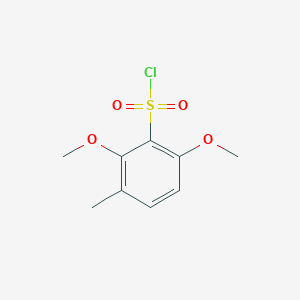
![Ethyl 6-isopropyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3019032.png)
